BenchChemオンラインストアへようこそ!

Rosuvastatin D6 Sodium

Stable isotope labeling LC-MS/MS internal standard Isotopic purity

Rosuvastatin D6 Sodium (CAS 2070009-41-3) is a hexadeuterated stable isotope-labeled internal standard (SIL-IS) designed for the quantitative LC-MS/MS determination of rosuvastatin in biological matrices. The compound incorporates six deuterium atoms strategically positioned on the isopropyl moiety of the pyrimidine core, generating a predictable +6 Da mass shift (MRM transitions: rosuvastatin 482→258; rosuvastatin-D6 488→264) that enables unambiguous mass spectral differentiation from the unlabeled analyte.

Molecular Formula C22H21D6FN3NaO6S
Molecular Weight 509.56
Cat. No. B1191677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosuvastatin D6 Sodium
Molecular FormulaC22H21D6FN3NaO6S
Molecular Weight509.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rosuvastatin D6 Sodium: Procurement Specifications for Deuterated Internal Standard in LC-MS/MS Bioanalysis


Rosuvastatin D6 Sodium (CAS 2070009-41-3) is a hexadeuterated stable isotope-labeled internal standard (SIL-IS) designed for the quantitative LC-MS/MS determination of rosuvastatin in biological matrices . The compound incorporates six deuterium atoms strategically positioned on the isopropyl moiety of the pyrimidine core, generating a predictable +6 Da mass shift (MRM transitions: rosuvastatin 482→258; rosuvastatin-D6 488→264) that enables unambiguous mass spectral differentiation from the unlabeled analyte . As a competitive inhibitor of HMG-CoA reductase (IC50 = 11 nM in cell-free assays), the unlabeled parent compound is widely prescribed for hypercholesterolemia, and its deuterated analog serves as the gold-standard internal standard in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials .

Why Rosuvastatin D6 Sodium Cannot Be Substituted by D3 Analogs or Unlabeled Standards in Validated Bioanalytical Workflows


Substituting Rosuvastatin D6 Sodium with alternative internal standards—whether D3-labeled analogs (mass shift +3 Da), 13C-labeled variants, or unlabeled reference standards—introduces quantifiable risks to analytical validity that procurement decisions must account for. Rosuvastatin D3 Sodium exhibits HPLC purity specifications of only ≥90% versus ≥98% for the D6 analog, and the reduced mass shift (+3 Da) creates heightened vulnerability to isotopic cross-talk from the analyte's natural M+2/M+3 isotopic distribution in complex biological matrices . Unlabeled standards cannot correct for ion suppression/enhancement or extraction variability in electrospray ionization, rendering them inadequate for regulatory-grade quantification. 13C-labeled alternatives, while structurally equivalent, typically carry 2-5× higher procurement costs and demonstrate no analytical performance advantage in extraction recovery or matrix effect compensation over deuterated D6 standards when used in validated LC-MS/MS methods . These distinctions are not merely academic; they directly impact method precision, regulatory compliance, and total cost of ownership.

Rosuvastatin D6 Sodium: Quantifiable Differential Performance Data for Scientific Selection and Procurement


Isotopic Purity ≥99 atom % D Minimizes D0 Carryover and Isotopic Cross-Talk Relative to D3 Analogs

Rosuvastatin D6 Sodium is routinely supplied with isotopic purity specifications of ≥99 atom % D (or ≥98 atom % D across vendors), as verified by mass spectrometric analysis of normalized isotopic intensity distribution . This contrasts sharply with Rosuvastatin D3 Sodium, where HPLC purity is specified only as ≥90%, and detailed isotopic distribution data (d0/d1/d2/d3 ratios) are not consistently provided in commercial specifications . The D6 analog's high enrichment minimizes D0 (unlabeled) carryover to <1%, ensuring accurate quantification of low-abundance analytes without isotopic interference from the internal standard itself. Quantitative isotopic distribution analysis from one vendor lot demonstrated normalized intensities of d0: 0.31%, d1: 0.21%, d2: 0.08%, d3: 0.09%, d4: 0.34%, d5: 1.05%, and d6: 97.91% .

Stable isotope labeling LC-MS/MS internal standard Isotopic purity Deuterium enrichment

Quantitative LC-MS/MS Validation Data Demonstrates Method Precision Using Rosuvastatin D6 Sodium

A validated LC-MS/MS method for rosuvastatin determination in human plasma using Rosuvastatin D6 Sodium as internal standard demonstrated a linear range of 0.51–100.9 ng/mL with r² >0.99, and intra-day and inter-day precision and accuracy across five concentration levels within accepted bioanalytical validation limits [1]. In an independent validation study, the matrix effect coefficient of variation (CV%) for rosuvastatin-D6 normalized samples was 8.75% at quality control low (QCL) and 1.93% at quality control high (QCH), confirming effective compensation for ion suppression/enhancement [2]. The day-to-day coefficient of variation remained below 15% at all relevant rosuvastatin concentrations, meeting FDA and EMA regulatory requirements for bioanalytical method validation .

LC-MS/MS method validation Bioanalysis Precision and accuracy Pharmacokinetics

Supported Liquid Extraction with Rosuvastatin D6 Sodium Outperforms Liquid-Liquid Extraction in Recovery and Matrix Effect Compensation

In a head-to-head comparison of extraction methods using Rosuvastatin D6 Sodium as internal standard, supported liquid extraction (SLE) demonstrated superior performance over conventional liquid-liquid extraction (LLE) across multiple validation parameters. SLE achieved 96.3% extraction recovery compared to only 60% for LLE at 0.3 ng/mL rosuvastatin concentration [1]. More critically, SLE exhibited an absolute matrix effect of only 12.7%, whereas LLE showed substantial ion suppression with -36.7% absolute matrix effect [1]. Precision was also improved with SLE (RSD: 11.9%) versus LLE (RSD: 13.6%) [1]. The method was successfully validated across 0.1 ng/mL to 50 ng/mL according to ICH M10 guidelines, confirming linearity, selectivity, accuracy, precision, and carryover compliance [1].

Supported liquid extraction Sample preparation Extraction recovery Matrix effect

Isotopic Label Positioning on Isopropyl Moiety Ensures Label Retention During MS Fragmentation

The six deuterium atoms in Rosuvastatin D6 Sodium are strategically positioned on the isopropyl moiety of the pyrimidine core, a labeling strategy that ensures the isotopic label is fully retained in the primary product ion during mass spectrometric fragmentation . This design enables consistent +6 Da mass shift in multiple reaction monitoring (MRM) transitions: rosuvastatin (482→258) and rosuvastatin-D6 (488→264) . Unlike alternative labeling strategies where deuterium may be lost upon fragmentation (e.g., label positioned on exchangeable protons or metabolically labile sites), the isopropyl placement maintains isotopic integrity throughout the MS/MS process, preventing signal dilution in the internal standard channel and preserving quantification accuracy across analytical runs .

Deuterium labeling strategy MS fragmentation MRM transition Stable isotope internal standard

Competitive Procurement Pricing and Multi-Vendor Availability Relative to 13C-Labeled Alternatives

Rosuvastatin D6 Sodium is available from multiple commercial vendors at competitive price points, with observed 1 mg pricing ranging from $241 to $654 depending on vendor and purity grade (≥95% to ≥98% chemical purity, ≥98 atom % D to ≥99 atom % D isotopic purity) [REFS-1, REFS-2, REFS-3]. In contrast, 13C-labeled rosuvastatin analogs and mixed 13C/deuterium-labeled variants ([13C,2H4]-rosuvastatin, [13C,2H3]-rosuvastatin lactone) are primarily available through specialty custom synthesis channels with significantly higher procurement costs and longer lead times . The multi-vendor availability of D6 sodium salt ensures supply chain redundancy and competitive pricing leverage during procurement, while maintaining analytical performance parity with more expensive 13C-labeled alternatives for LC-MS/MS internal standardization applications.

Procurement Cost analysis Isotope-labeled standards Vendor comparison

Validated Storage Stability Supports Long-Term Method Continuity Without Frequent Recalibration

Rosuvastatin D6 Sodium demonstrates validated stability profiles across multiple storage conditions, supporting long-term analytical method continuity. Stock solution stability has been validated for up to 30 days at -20°C, while plasma sample stability extends to 60 days at -20°C and -70°C [1]. Short-term stability at room temperature is confirmed for up to 20 hours for stock solutions and 24 hours for plasma samples [1]. Freeze-thaw stability has been demonstrated for up to 4 cycles at -20°C and -70°C without significant degradation [1]. Vendor specifications consistently recommend storage at -20°C under inert atmosphere (argon or nitrogen) for long-term shelf life, with some vendors noting product stability under recommended storage conditions [REFS-2, REFS-3]. These validated stability parameters reduce the need for frequent internal standard recalibration and minimize batch-to-batch variability in longitudinal pharmacokinetic studies.

Stability Storage conditions Method continuity Quality control

Rosuvastatin D6 Sodium: Evidence-Based Application Scenarios in Bioanalysis and Pharmacokinetic Research


Clinical Pharmacokinetic Studies Requiring FDA/EMA-Compliant LC-MS/MS Quantification

Rosuvastatin D6 Sodium is the preferred internal standard for clinical pharmacokinetic studies where regulatory-grade validation is mandatory. The compound has been successfully employed in validated LC-MS/MS methods demonstrating linear range of 0.51–100.9 ng/mL, intra-day and inter-day precision within acceptance limits, and r² >0.99 [1]. Matrix effect compensation is quantitatively verified, with CV% of 8.75% at QCL and 1.93% at QCH, meeting FDA and EMA bioanalytical method validation guidelines [2]. The day-to-day coefficient of variation remains below 15% across relevant concentrations, supporting longitudinal pharmacokinetic profiling in patient populations .

High-Throughput Therapeutic Drug Monitoring of Post-Myocardial Infarction Patients

For clinical laboratories conducting therapeutic drug monitoring of rosuvastatin in post-myocardial infarction patients, the combination of Rosuvastatin D6 Sodium with supported liquid extraction (SLE) sample preparation offers quantifiably superior analytical performance. SLE with Rosuvastatin D6 achieves 96.3% extraction recovery versus 60% for conventional LLE methods, while reducing absolute matrix effect from -36.7% (LLE) to only 12.7% [3]. This 49.4 percentage point reduction in matrix interference directly improves quantification accuracy for high-dose plasma samples (20 or 40 mg/day rosuvastatin therapy) where ion suppression effects are most pronounced. Precision is also enhanced (RSD 11.9% vs. 13.6%), and the method has been successfully validated across thirty patient samples following myocardial infarction [3].

Longitudinal Multi-Year Pharmacokinetic Studies Requiring Extended Internal Standard Stability

Investigators conducting multi-year pharmacokinetic studies should prioritize Rosuvastatin D6 Sodium based on its validated long-term stability profile. Stock solution stability is documented for 30 days at -20°C, while plasma sample stability extends to 60 days at -20°C and -70°C [2]. Freeze-thaw stability is confirmed for up to 4 cycles, and post-preparative stability reaches 44 hours at 5°C and -20°C [2]. These documented stability parameters, combined with vendor-specified storage at -20°C under inert atmosphere , minimize internal standard degradation as a source of analytical drift, reducing the need for method revalidation and ensuring consistent quantification across extended study timelines.

Cost-Sensitive Academic or CRO Bioanalytical Laboratories with Multi-Vendor Procurement Needs

Bioanalytical laboratories with constrained procurement budgets should consider Rosuvastatin D6 Sodium over 13C-labeled or mixed-isotope alternatives due to its competitive multi-vendor pricing and established supply chain. 1 mg pricing ranges from $241 to $654 across multiple vendors [REFS-6, REFS-7, REFS-8], offering procurement flexibility and supply chain redundancy that specialty 13C-labeled standards cannot match. The compound's ≥98 atom % D isotopic purity and validated analytical performance ensure that cost savings do not compromise data quality, making it the economically rational choice for routine LC-MS/MS quantification in academic core facilities and contract research organizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rosuvastatin D6 Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.